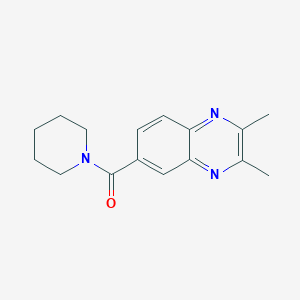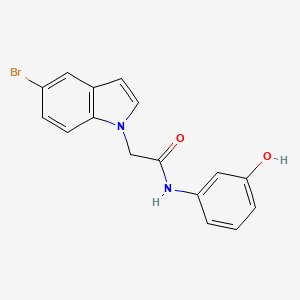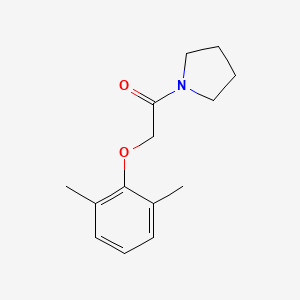
4-phenylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)butanamide is a complex organic compound characterized by its unique structure, which includes a phenylsulfanyl group, a piperidin-1-ylsulfonyl group, and a butanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)butanamide typically involves multiple steps, starting with the preparation of the phenylsulfanyl group and the piperidin-1-ylsulfonyl group. These groups are then coupled with the butanamide moiety under specific reaction conditions, such as the use of coupling reagents like carbodiimides or activating agents like N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-phenylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)butanamide may be used to study protein interactions, enzyme inhibition, and other biochemical processes.
Medicine: This compound has potential medicinal applications, such as in the development of new drugs for treating various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism by which 4-phenylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group and the piperidin-1-ylsulfonyl group may bind to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide
Piperidine derivatives
Piperine (N-acylpiperidine)
Uniqueness: 4-Phenylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)butanamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds
Propriétés
IUPAC Name |
4-phenylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S2/c24-21(13-8-16-27-19-10-3-1-4-11-19)22-18-9-7-12-20(17-18)28(25,26)23-14-5-2-6-15-23/h1,3-4,7,9-12,17H,2,5-6,8,13-16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNYCHFGCPLZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-[(2-thiophen-2-ylacetyl)amino]butanoic acid](/img/structure/B7485967.png)
![2-[[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7485974.png)
![4-{2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}benzenesulfonamide](/img/structure/B7485986.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7485993.png)





![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7486031.png)



![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenylsulfanylacetamide](/img/structure/B7486058.png)
